2-Acetamido-5,5,5-trifluoropentanoic acid
Description
Contextual Significance of Fluorinated Amino Acid Derivatives in Organic Synthesis and Chemical Biology
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and chemical biology. researchgate.netacs.org The carbon-fluorine bond's unique properties, such as high bond strength and the high electronegativity of fluorine, can significantly alter the physicochemical profile of a parent molecule. acs.org Introducing fluorinated groups can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of peptide-based drugs. nih.govresearchgate.netacs.org These modifications can also influence the conformation and binding affinity of peptides and proteins, making fluorinated amino acids valuable probes for studying biological systems and for creating more potent and stable therapeutics. researchgate.netglpbio.com
Specifically, ω-CF3-α-amino acids, like the parent amino acid of the title compound, are a structurally straightforward yet highly valuable class of fluorinated analogues. acs.org The parent compound, (S)-2-amino-5,5,5-trifluoropentanoic acid, is a fluorinated version of norvaline and has been instrumental in the development of bioactive compounds, including the γ-secretase inhibitor avagacestat, which was investigated for the treatment of Alzheimer's disease. acs.org The synthesis of such valuable fluorinated amino acids often proceeds through their N-acetylated precursors, like 2-Acetamido-5,5,5-trifluoropentanoic acid, highlighting the derivative's critical role in the synthetic pathway. nih.gov
Historical Development of Research on α-Acetamido- and Trifluorinated Pentanoic Acid Structures
The historical roots of the structural components of this compound are found in two distinct but converging areas of organic chemistry: the synthesis of amino acids and the development of organofluorine chemistry.
The α-acetamido acid structure is a classic motif in amino acid chemistry. The Erlenmeyer-Plöchl synthesis, first reported in the late 19th century, provided a method for synthesizing α-amino acids from azlactones, which are themselves derived from N-acetylated glycine (B1666218) (an α-acetamido acid). orgsyn.org Another historically significant route is the synthesis from acetamidomalonic esters, which allows for the introduction of various side chains to create a wide array of amino acids. acs.org The acetamido group has long been used as a protecting group for the amine function in amino acids, facilitating transformations on other parts of the molecule before being hydrolyzed to reveal the free amine. nih.govresearchgate.net
The study of organofluorine compounds began to accelerate significantly during World War II, driven by the need for materials resistant to highly reactive substances like uranium hexafluoride. google.com Post-war, the unique properties imparted by fluorine led to an explosion of research in pharmaceuticals and agrochemicals. The development of methods to introduce trifluoromethyl (CF3) groups into organic molecules was a major focus. The synthesis of trifluorinated pentanoic acid derivatives is part of this broader effort to create novel fluorinated building blocks for various applications. google.com The synthesis of racemic 2-amino-5,5,5-trifluoropentanoic acid, the precursor to the title compound, can be achieved through multi-step sequences, which are then followed by resolution and derivatization steps. nih.gov For instance, the acetylated form, this compound, is a stable, crystalline solid that can be hydrolyzed under acidic conditions to yield the desired amino acid hydrochloride salt in high purity. nih.gov
Fundamental Research Objectives and Paradigms for Unnatural Amino Acids
Unnatural amino acids (UAAs) are amino acids not found among the 20 common proteinogenic amino acids. guidechem.com They are powerful tools in drug discovery and protein engineering, introduced into molecules either by chemical synthesis or biotechnological methods. nih.govguidechem.com The primary research objectives for developing and using UAAs like this compound and its parent amino acid include:
Enhancing Pharmacokinetic Properties: A major goal is to improve the stability, activity, and selectivity of drug molecules. nih.gov Incorporating UAAs can increase resistance to enzymatic degradation, thereby prolonging the therapeutic effect of a peptide-based drug. acs.org
Modulating Biological Activity: By altering the structure of an amino acid side chain, researchers can fine-tune the interactions between a peptide and its biological target, potentially increasing potency or altering its function. guidechem.com
Probing Biological Systems: UAAs with unique functionalities (e.g., photo-cross-linkers, fluorescent tags) can be incorporated into proteins to study protein-protein interactions, protein folding, and cellular processes. glpbio.com
Creating Novel Biocatalysts and Materials: The incorporation of UAAs can lead to the engineering of enzymes with new catalytic functions or proteins with novel structural properties for materials science applications. guidechem.comchemimpex.com
The paradigm for using UAAs involves designing and synthesizing these custom building blocks and then incorporating them into larger molecules. guidechem.com The synthesis of this compound is a clear example of this paradigm in action; it is created as a stable, manageable precursor to facilitate the production of a valuable fluorinated UAA for further use in drug development and research. nih.govacs.org
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₁₀F₃NO₃ | 213.15 | 96563-56-3 |
| (S)-2-Amino-5,5,5-trifluoropentanoic acid | C₅H₈F₃NO₂ | 171.12 | 122565-28-0 |
| 5,5,5-Trifluoropentanoic acid | C₅H₇F₃O₂ | 156.10 | 407-62-5 |
| 5,5,5-Trifluoro-DL-leucine | C₆H₁₀F₃NO₂ | 185.14 | 2792-72-5 |
| α-Acetamidocinnamic acid | C₁₁H₁₁NO₃ | 205.21 | 5469-45-4 |
Data sourced from Guidechem guidechem.com, GlpBio glpbio.com, PubChem nih.govnih.gov, and Sigma-Aldrich sigmaaldrich.com.
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-4(12)11-5(6(13)14)2-3-7(8,9)10/h5H,2-3H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKMOUJLASTLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Acetamido 5,5,5 Trifluoropentanoic Acid and Its Enantiomers
Stereoselective and Enantioselective Synthesis
The creation of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, aiming to enhance potency while minimizing adverse effects. For 2-Acetamido-5,5,5-trifluoropentanoic acid, achieving high enantiomeric purity requires specialized asymmetric synthesis techniques that can selectively generate the desired stereocenter. These methods range from catalytic asymmetric reactions to the use of chiral auxiliaries and dynamic kinetic resolution.
Asymmetric Alkylation and Catalytic Approaches
Asymmetric alkylation of chiral glycine (B1666218) equivalents stands as a prominent method for the synthesis of tailor-made α-amino acids. nih.govnih.gov This strategy often employs a chiral catalyst or a stoichiometric chiral auxiliary to control the stereochemical outcome of the reaction. A widely recognized catalytic approach involves the use of square-planar Ni(II) complexes derived from a Schiff base of glycine and a chiral ligand, such as (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB). researchgate.net This complex serves as a chiral nucleophilic glycine equivalent. nih.gov The alkylation of this complex with a suitable electrophile, like 3,3,3-trifluoropropyl halide, would introduce the required side chain, followed by hydrolysis to release the target amino acid.
These catalytic methods can be highly efficient for small-scale synthesis. nih.gov However, they often necessitate strictly controlled reaction conditions and chromatographic purification steps, which can pose challenges for large-scale industrial production. nih.gov
Table 1: Overview of Catalytic Approaches for Asymmetric α-Amino Acid Synthesis
| Catalytic System | Approach | Key Features | Typical Electrophile |
|---|---|---|---|
| Chiral Ni(II) Schiff Base Complexes | Asymmetric Alkylation | Utilizes a chiral ligand to create a stereochemically defined environment around the metal center, directing the approach of the electrophile. nih.gov | Alkyl Halides |
| Phase-Transfer Catalysis (PTC) | Asymmetric Alkylation | Employs a chiral phase-transfer catalyst to shuttle the enolate between an aqueous and an organic phase, enabling alkylation under mild conditions. nih.gov | Alkyl Halides |
| Asymmetric Hydrogenation | Reduction of a Prochiral Precursor | A chiral catalyst (e.g., Ru-BINAP) is used to hydrogenate a C=C or C=N bond in a precursor molecule with high enantioselectivity. wikipedia.org | α,β-Unsaturated amino acid derivatives |
Dynamic Kinetic Resolution Strategies for Scalable Production
Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, catalyst-mediated racemization of the starting material with a highly selective, irreversible reaction that consumes only one of the two rapidly interconverting enantiomers. wikipedia.orgprinceton.edu For the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, DKR has proven to be a more practical and scalable solution compared to asymmetric alkylation. nih.gov
A successful, gram-scale synthesis utilizes the commercially available racemic N-acetyl-2-amino-5,5,5-trifluoropentanoic acid (the title compound). nih.gov This racemate is first hydrolyzed to the corresponding unprotected amino acid hydrochloride. nih.gov The DKR process is then performed in methanol, where a chiral tridentate ligand and a nickel(II) source are used to selectively form a stable complex with the (S)-enantiomer, effectively removing it from the racemization equilibrium. nih.gov
Key advantages of this DKR approach include:
Scalability: The procedure has been successfully demonstrated on a ~20-gram scale. nih.gov
Operational Simplicity: The reaction can be conducted under convenient conditions, even in open air, without the need for strictly controlled environments. nih.gov
High Yield and Selectivity: The method provides excellent chemical yields and diastereoselectivity. nih.gov
Recyclable Auxiliary: The chiral ligand used in the process can be recovered and recycled. nih.gov
Table 2: Comparison of Synthetic Strategies for (S)-2-Amino-5,5,5-trifluoropentanoic Acid
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Asymmetric Alkylation | Chiral Glycine Equivalent | Organometallic reagents, chiral auxiliaries | High efficiency on a small scale. nih.gov | Requires strictly controlled conditions; chromatographic purification is often necessary, limiting scalability. nih.gov |
| Dynamic Kinetic Resolution (DKR) | Racemic N-acetyl-2-amino-5,5,5-trifluoropentanoic acid | Chiral ligand, NiCl₂, K₂CO₃ | Highly scalable, operationally convenient, high yield, recyclable chiral ligand. nih.gov | Dependent on the availability of the racemic starting material. nih.gov |
Chiral Auxiliary-Based Methods for Enantiopure Access
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a robust and predictable way to achieve high levels of asymmetric induction. williams.edu
One of the most utilized classes of chiral auxiliaries is the Evans oxazolidinones. williams.eduresearchgate.net An oxazolidinone can be acylated to attach the desired substrate, in this case, a glycine-derived unit. Deprotonation with a strong base generates a stereochemically defined Z-enolate, which can then react with an electrophile (e.g., 3,3,3-trifluoropropyl iodide). The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, resulting in a new stereocenter with high diastereoselectivity. researchgate.net The final step involves the hydrolytic or reductive cleavage of the auxiliary to yield the enantiopure product. wikipedia.org While powerful, this approach is multi-stepped, involving attachment, diastereoselective reaction, and cleavage of the auxiliary. williams.edu
Trifluoromethylation and Acetamidation Reaction Chemistry
The synthesis of this compound typically involves strategies where the trifluoromethyl group is already incorporated into one of the key starting materials. For instance, the alkylation and DKR methods described above often start with precursors like 3,3,3-trifluoropropyl halides or racemic N-acetyl-2-amino-5,5,5-trifluoropentanoic acid itself. nih.gov
The acetamido group (-NHCOCH₃) is central to the molecule's identity and its synthetic chemistry. In many synthetic sequences, it also functions as a protecting group for the amine. The formation of the acetamido group can be achieved through various standard acylation methods. A common route is the reductive acetylation of a corresponding nitro compound using acetic anhydride (B1165640) in the presence of a hydrogenation catalyst like palladium on carbon. researchgate.net
Conversely, the acetamido group can be hydrolyzed under acidic conditions. For example, heating N-acetyl-2-amino-5,5,5-trifluoropentanoic acid with 6 N aqueous hydrochloric acid quantitatively cleaves the amide bond to yield the free amino acid hydrochloride, a necessary precursor for the DKR process. nih.gov
Protecting Group Strategies and Orthogonal Chemical Transformations
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from reacting while transformations occur elsewhere in the molecule. organic-chemistry.orgwikipedia.org The N-acetyl group of the title compound itself can be considered a protecting group for the C2-amino functionality.
A key concept in advanced synthesis is the use of "orthogonal" protecting groups. Orthogonal groups can be selectively removed under distinct reaction conditions without affecting each other. organic-chemistry.orgfiveable.me This allows for the sequential manipulation of different functional groups within the same molecule. fiveable.me For amino acids, the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups are classic examples of an orthogonal pair. fiveable.me
Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed using a secondary amine like piperidine. fiveable.me The synthesis of the Fmoc-derivative of (S)-2-amino-5,5,5-trifluoropentanoic acid is noted as a valuable outcome of the DKR pathway. nih.gov
Boc (tert-Butoxycarbonyl): This group is acid-labile and is readily cleaved by acids such as trifluoroacetic acid (TFA). fiveable.me
This orthogonality allows a synthetic chemist to, for example, deprotect an Fmoc-protected amine to perform a reaction (like peptide coupling) while leaving a Boc-protected amine elsewhere in the molecule untouched. organic-chemistry.org
Table 3: Common Orthogonal Protecting Groups for Amines
| Protecting Group | Structure | Cleavage Conditions | Stability |
|---|---|---|---|
| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) fiveable.me | Stable to acidic conditions. fiveable.me |
| Boc | tert-Butoxycarbonyl | Acid (e.g., Trifluoroacetic Acid) fiveable.me | Stable to basic conditions. organic-chemistry.org |
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. While a specific chemoenzymatic route for this compound is not prominently documented, the principles are highly applicable to its synthesis.
Enzymes can be used to achieve kinetic resolutions with exceptional enantioselectivity. For instance, lipases are frequently used for the enantioselective hydrolysis of racemic esters. harvard.edu In a potential chemoenzymatic route, a racemic ester of this compound could be subjected to hydrolysis by a lipase, which would selectively hydrolyze one enantiomer, allowing for the separation of the resulting acid from the unreacted ester.
Furthermore, DKR processes can be designed with an enzyme-catalyzed racemization step. princeton.edu While the documented scalable synthesis of the target compound uses a chemical catalyst for racemization, nih.gov a hypothetical chemoenzymatic alternative could employ a racemase enzyme to interconvert the enantiomers of the starting amino acid, coupled with a chemical or enzymatic step to selectively derivatize the desired enantiomer. Such approaches can offer mild reaction conditions and high selectivity, aligning with the goals of green and sustainable chemistry.
Flow Chemistry Applications in Synthesis
The application of flow chemistry has emerged as a powerful strategy for the synthesis of complex molecules, including fluorinated amino acids. nih.gov This technology offers significant advantages over traditional batch processing, such as enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com For the synthesis of this compound and its enantiomers, flow chemistry presents a promising approach to address challenges associated with handling reactive intermediates and achieving high-purity products.
A notable advancement in the field is the development of a semi-continuous, protecting-group-free process for the synthesis of racemic fluorinated α-amino acids. chemistryviews.orgresearchgate.net This methodology, pioneered by Seeberger, Koksch, and their colleagues, involves a two-step sequence that can be adapted for the production of a wide range of fluorinated amino acids. nih.govchemistryviews.org The process begins with a photooxidative cyanation of a fluorinated amine, which is then subjected to an acid-mediated hydrolysis of the resulting α-amino nitrile intermediate to yield the desired amino acid. researchgate.net
The general applicability of this flow-based synthesis is highlighted by the variety of fluorinated amino acids that can be produced. Below is a table detailing the two-step flow process and a selection of fluorinated amino acids synthesized using this method, demonstrating its versatility.
Table 1: Two-Step Semi-Continuous Flow Synthesis of Racemic Fluorinated α-Amino Acids
| Step | Reaction | Reagents & Conditions | Reactor Type |
| 1 | Photooxidative Cyanation | Fluorinated amine, sensitizer (B1316253) (e.g., Rose Bengal), oxygen, light source, cyanide source | Flow photoreactor |
| 2 | Nitrile Hydrolysis | α-Amino nitrile intermediate, strong acid (e.g., HCl) | Heated flow reactor |
Table 2: Examples of Racemic Fluorinated α-Amino Acids Synthesized via Flow Chemistry
| Starting Fluorinated Amine | Product (Racemic Fluorinated α-Amino Acid) | Overall Yield | Reference |
| 2,2,2-Trifluoroethylamine | 3,3,3-Trifluoroalanine | Not specified | chemistryviews.orgresearchgate.net |
| 3,3,3-Trifluoropropylamine | 4,4,4-Trifluoronorvaline | Not specified | chemistryviews.orgresearchgate.net |
| 4,4,4-Trifluorobutylamine | 5,5,5-Trifluoronorleucine | Not specified | chemistryviews.orgresearchgate.net |
| Fluorobenzylamine | Fluoro-phenylglycine | Not specified | chemistryviews.orgresearchgate.net |
While the synthesis of this compound is not explicitly detailed in the literature, the established flow chemistry protocol for analogous fluorinated amino acids provides a strong foundation for its production. The process would commence with the corresponding fluorinated amine, 4,4,4-trifluorobutylamine, to generate the racemic amino acid, 2-amino-5,5,5-trifluoropentanoic acid. Subsequent acylation of the amino group would yield the target compound.
For the synthesis of specific enantiomers, flow chemistry can be integrated with chiral separation techniques or asymmetric synthesis strategies. While the aforementioned semi-continuous process yields racemic mixtures, downstream processing using techniques such as chiral chromatography can be employed to resolve the enantiomers. Alternatively, the development of enantioselective flow processes, potentially utilizing chiral catalysts immobilized within the flow reactor, represents a promising avenue for the direct synthesis of enantiomerically pure this compound. nih.gov
The modular nature of flow chemistry systems allows for the seamless integration of multiple reaction steps, purification, and analysis, which is highly beneficial for multi-step syntheses. flinders.edu.au This approach minimizes manual handling and reduces the potential for contamination, leading to higher purity products. The precise control over residence time, temperature, and stoichiometry afforded by flow reactors is crucial for optimizing reaction conditions and maximizing yields. mdpi.com
Chemical Reactivity and Mechanistic Investigations of 2 Acetamido 5,5,5 Trifluoropentanoic Acid Derivatives
Influence of the Trifluoromethyl Group on Electronic Properties and Reactivity
The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry, a property that significantly alters the reactivity of adjacent functional groups. nih.gov Its influence stems primarily from a strong negative inductive effect (-I effect), where the high electronegativity of the three fluorine atoms pulls electron density away from the rest of the molecule.
In 2-Acetamido-5,5,5-trifluoropentanoic acid, the -CF3 group is positioned at the δ-carbon. While its inductive effect diminishes with distance, it still influences the electronic environment of the entire pentanoic acid chain. This electron withdrawal enhances the electrophilic character of the molecule. nih.gov For instance, the acidity of the carboxylic acid proton is expected to be greater than that of its non-fluorinated analog, pentanoic acid, due to the stabilization of the resulting carboxylate anion by the distant -CF3 group.
Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of cationic intermediates that may form during reactions. Studies on related molecules have shown that the -CF3 group enhances the electrophilic character at cationic sites, leading to greater positive charge delocalization. nih.gov This can result in unusual and highly specific chemical, regional, and stereochemical outcomes in reactions. nih.gov While the -CF3 group generally increases the reactivity of adjacent electrophilic sites, in certain multi-step reactions like condensations, it has been observed to slow down final substitution steps, allowing for the isolation of intermediate products that are otherwise transient. nih.gov
Chemical Transformations of the Acetamido and Carboxylic Acid Functionalities
The 2-acetamido and carboxylic acid groups are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives. These transformations are essential for applications such as preparing derivatives for analytical purposes or for building more complex molecules. Common derivatization reactions for these functional groups include alkylation, acylation, and silylation. researchgate.net
The carboxylic acid functionality is readily transformed into esters through alkylation, a process also known as esterification. libretexts.orggcms.cz This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst, or using more potent alkylating agents. gcms.czresearch-solution.com The resulting esters are generally more volatile and less polar than the parent carboxylic acid, which can be advantageous for analytical techniques like gas chromatography. libretexts.org
The acetamido group (-NHCOCH3) is generally less reactive than a primary or secondary amine. However, the active hydrogen on the nitrogen can be replaced under certain conditions. Silylation is a common derivatization reaction that targets active hydrogens in carboxylic acids, alcohols, thiols, and amides. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the molecule. researchgate.netlibretexts.org
Below is a table summarizing potential chemical transformations for this compound.
Table 1: Derivatization Reactions for this compound
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Notes |
|---|---|---|---|---|
| Carboxylic Acid | Esterification (Alkylation) | Alcohol (e.g., Methanol) + Acid Catalyst (e.g., HCl) | Methyl Ester | A standard method to increase volatility for GC analysis. gcms.cz |
| Carboxylic Acid | Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester | Creates a derivative with enhanced response for Electron Capture Detection (ECD). libretexts.orgresearch-solution.com |
| Carboxylic Acid | Silylation | BSTFA, TMSI | Trimethylsilyl (TMS) Ester | Produces volatile and thermally stable derivatives; may also react with the amide N-H. researchgate.netlibretexts.org |
Stereochemical Control and Racemization Studies
The C2 (alpha-carbon) of this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S forms). Controlling and maintaining the stereochemical integrity at this center is often critical in medicinal chemistry and biological studies.
Stereochemical Control: The asymmetric synthesis of structurally related amino acids is an area of active research. One established method involves the use of chiral auxiliaries, such as Ni(II) complexes of Schiff bases derived from chiral amino acids like proline. researchgate.net This metal-templated approach allows for the stereocontrolled synthesis of tailor-made amino acids. By starting with a chiral template, it is possible to direct the formation of a specific enantiomer of the target molecule. For this compound, such methods could be adapted to produce enantiomerically pure (R)- or (S)-forms.
Another strategy for obtaining a single enantiomer is through the separation of a racemic mixture. This can be achieved by derivatizing the racemic acid with a chiral resolving agent to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated using standard techniques like chromatography. researchgate.net After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Racemization Studies: The alpha-proton at the C2 position is acidic and can be abstracted under certain conditions, particularly in the presence of a strong base or under harsh acidic conditions at elevated temperatures. Abstraction of this proton forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a loss of stereochemical information, a process known as racemization. Therefore, chemical transformations performed on this compound or its derivatives must be carried out under conditions that minimize the risk of racemization at the C2 stereocenter. Mild reaction conditions are generally preferred for any derivatization or subsequent synthetic step to preserve the enantiomeric purity of the material.
Applications in Advanced Organic Synthesis and Molecular Design
Role as a Chiral Building Block for Complex Molecules
Chiral building blocks are enantiomerically pure or enriched compounds used as starting materials in the synthesis of complex, stereochemically defined target molecules. nih.gov They are fundamental in drug discovery and development, where the specific three-dimensional arrangement of atoms is often critical for biological activity. nih.gov The (S)-enantiomer of 2-amino-5,5,5-trifluoropentanoic acid, derived from 2-Acetamido-5,5,5-trifluoropentanoic acid, serves as a prominent example of such a building block. nih.gov
As a fluorinated analog of the natural amino acid norvaline, it is extensively utilized in the design of bioactive compounds. nih.gov The presence of the trifluoromethyl (CF₃) group often enhances metabolic stability, binding affinity, and lipophilicity, which are desirable pharmacokinetic properties. nih.gov A significant application of this chiral building block was in the development of Avagacestat, a γ-secretase inhibitor that was investigated for the treatment of Alzheimer's disease. nih.gov The incorporation of the (S)-2-amino-5,5,5-trifluoropentanoic acid residue was a key structural feature of the drug candidate, demonstrating the compound's critical role in constructing complex and pharmaceutically relevant molecules. nih.gov The synthesis of such chiral molecules often relies on methods like asymmetric hydrogenation to establish the desired stereochemistry. nih.gov
| Feature | Description | Significance in Synthesis |
|---|---|---|
| Structural Analogy | Fluorinated analogue of the natural amino acid Norvaline. nih.gov | Allows for its substitution in peptide structures to modulate biological activity. nih.gov |
| Key Functional Groups | Chiral α-amino acid with a terminal trifluoromethyl (CF₃) group. nih.gov | Provides a stereocenter for asymmetric synthesis and a CF₃ group for enhanced metabolic stability and binding. nih.gov |
| Primary Application | Used as an intermediate in the synthesis of complex bioactive molecules. nih.govnih.gov | Enabled the development of complex drug candidates like Avagacestat. nih.gov |
| Synthetic Access | Can be prepared on a large scale via dynamic kinetic resolution (DKR) from its racemic precursor. nih.gov | Ensures availability for drug development and research purposes. nih.gov |
Incorporation into Peptides and Peptidomimetics
The incorporation of non-natural amino acids is a powerful strategy in peptide science to create peptides and peptidomimetics with enhanced properties. Natural peptides often suffer from poor metabolic stability due to degradation by proteases. Introducing modified residues, such as 2-amino-5,5,5-trifluoropentanoic acid, can confer resistance to enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. nih.govnih.gov
The trifluoromethyl group is particularly effective in this role. Its unique steric and electronic properties can alter the peptide's backbone conformation and influence its interaction with biological receptors. nih.gov This allows for more precise mimicry of peptide-receptor binding, potentially leading to higher potency and selectivity. nih.gov The process of integrating these specialized amino acids into a growing polypeptide chain is typically achieved through established methods like solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled on a solid support. nih.gov The use of ω-CF₃-amino acids like 2-amino-5,5,5-trifluoropentanoic acid is a recognized trend in modern drug design for creating tailor-made peptides with improved pharmaceutical profiles. nih.gov
| Property | Norvaline | (S)-2-Amino-5,5,5-trifluoropentanoic Acid |
|---|---|---|
| Structure | (S)-2-Aminopentanoic acid | (S)-2-Amino-5,5,5-trifluoropentanoic acid nih.gov |
| Side Chain | Propyl group | 3,3,3-Trifluoropropyl group nih.gov |
| Key Feature | Naturally occurring proteinogenic amino acid analog. | Enhanced lipophilicity and metabolic stability due to the CF₃ group. nih.gov |
| Use in Peptides | Standard component in some natural peptides. | Used to create peptidomimetics with improved stability and receptor interaction. nih.govnih.gov |
Precursor in Fluorine Chemistry for Novel Compounds
In addition to its direct use as a building block, this compound also functions as a valuable precursor for the synthesis of other novel fluorinated compounds. Its chemical structure allows for various transformations to access different classes of molecules.
A primary example is the hydrolysis of the acetamido group. Treating this compound with a strong acid, such as 6 N aqueous hydrochloric acid, efficiently cleaves the amide bond. nih.gov This reaction quantitatively yields the corresponding amino acid hydrochloride, (S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride. nih.gov This product is itself a crucial intermediate, often preferred for subsequent reactions like peptide coupling or dynamic kinetic resolution. nih.gov The ability to readily deprotect the amine allows chemists to use the acetamido group as a temporary protecting group during a multi-step synthesis, revealing the more reactive amine at the desired stage. This precursor role is central to its utility in the broader field of fluorine chemistry, which focuses on creating novel molecules for applications ranging from pharmaceuticals to materials science. dtic.milresearchgate.net
| Starting Material (Precursor) | Reaction | Product | Significance |
|---|---|---|---|
| This compound nih.gov | Amide hydrolysis with strong acid (e.g., 6 N HCl). nih.gov | 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride. nih.gov | Generates a key intermediate for peptide synthesis and chiral resolutions. nih.gov |
Design and Synthesis of Molecular Probes for Research
Molecular probes are specialized molecules designed to detect and study other molecules or biological processes in real-time. nih.gov The design of these probes often involves incorporating specific atoms or functional groups that can be easily detected. The trifluoromethyl (CF₃) group is an outstanding spectroscopic label for this purpose.
Fluorine-19 (¹⁹F) is a magnetically active nucleus that can be detected by Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Since naturally occurring fluorine is virtually absent in biological systems, ¹⁹F NMR offers a "background-free" window for observation. By incorporating a CF₃-containing amino acid, such as the one derived from this compound, into a peptide, a highly sensitive and specific molecular probe can be created. nih.govnih.gov Such probes are invaluable for:
Studying Protein-Peptide Interactions: Monitoring changes in the ¹⁹F NMR signal upon binding can provide information about binding affinity and the local environment of the probe.
Analyzing Conformational Changes: The chemical shift of the ¹⁹F nucleus is highly sensitive to its environment, allowing researchers to track changes in peptide or protein structure.
In-cell Imaging and Localization: Advanced ¹⁹F MRI techniques can potentially use these probes to visualize the location of specific biomolecules within living cells.
The synthesis of these probes involves coupling the fluorinated amino acid to other functional moieties, such as biotin (B1667282) for affinity purification or fluorescent dyes for optical imaging, creating multifunctional tools for biochemical research. nih.govtcu.edu
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Acetamido-5,5,5-trifluoropentanoic acid in solution. Standard 1D NMR experiments, including ¹H and ¹³C NMR, provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum would feature distinct signals for the acetyl methyl protons, the α-proton, and the two pairs of diastereotopic methylene (B1212753) protons of the pentanoic chain. Similarly, the ¹³C NMR spectrum would show resonances for the carbonyl carbons of the amide and carboxylic acid, the α-carbon, the methylene carbons, the acetyl methyl carbon, and the carbon of the trifluoromethyl group.
The inclusion of fluorine atoms provides a highly sensitive, background-free reporter for probing the molecule's structure and conformation via ¹⁹F NMR. nih.gov The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, making it an ideal tool for detecting subtle changes in molecular conformation. nih.gov
Detailed research findings indicate that for fluorinated compounds, ¹⁹F NMR can be used to study the equilibrium between different rotational isomers (rotamers). nih.gov By conducting variable-temperature ¹⁹F NMR experiments, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) associated with conformational exchange processes. researchgate.net For this compound, the chemical shift of the terminal CF₃ group would be influenced by the conformation of the pentyl chain. The gauche and anti arrangements of substituents along the carbon backbone create distinct magnetic environments, which can be monitored by ¹⁹F NMR. copernicus.org The interaction with different solvents or binding to other molecules would also induce significant changes in the ¹⁹F chemical shift, providing insight into intermolecular interactions.
Table 1: Illustrative ¹⁹F NMR Data for Environmental Probing
| Parameter | Condition 1 (e.g., Nonpolar Solvent) | Condition 2 (e.g., Polar Solvent) | Observation |
| Chemical Shift (δ) | δ₁ | δ₂ | Δδ = δ₁ - δ₂ indicates a change in the electronic environment of the CF₃ group. |
| Linewidth | Narrow | Broad | Broadening may suggest intermediate exchange between multiple conformations on the NMR timescale. nih.gov |
| Temperature (°C) | T₁ (Low Temp) | T₂ (High Temp) | Observation of distinct signals at low temperature that coalesce at high temperature allows for the calculation of the energy barrier to rotation. researchgate.net |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and mapping the covalent structure and spatial relationships within the molecule. wikipedia.org These techniques resolve overlapping signals that might complicate a 1D spectrum and provide detailed connectivity information. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. It would be used to trace the connectivity of the entire proton spin system from the α-proton through the adjacent methylene groups of the pentanoic backbone. harvard.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. libretexts.orgyoutube.com It provides an unambiguous assignment of each proton to its attached carbon atom, for instance, linking the α-proton signal to the α-carbon signal. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei. It is crucial for identifying quaternary carbons and piecing together molecular fragments. For example, an HMBC spectrum would show correlations from the acetyl methyl protons to the amide carbonyl carbon and from the α-proton to the carboxylic acid carbonyl carbon. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu This provides critical information about the molecule's preferred three-dimensional conformation in solution by revealing through-space dipolar interactions. wikipedia.org
Table 2: Application of 2D NMR for Structural Elucidation
| 2D NMR Experiment | Information Obtained for this compound |
| COSY | Establishes ¹H-¹H connectivity along the pentanoic acid chain (Hα ↔ Hβ ↔ Hγ). |
| HSQC | Assigns each proton to its directly attached carbon (e.g., Cα-Hα, Cβ-Hβ, etc.). libretexts.org |
| HMBC | Confirms connectivity across heteroatoms and quaternary carbons (e.g., CH₃ → C=O of acetyl; Hα → C=O of carboxyl). |
| NOESY | Provides data on solution-state conformation by identifying spatially proximate protons (e.g., potential interaction between acetyl CH₃ and the pentyl chain). |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would yield a high-resolution, static picture of this compound, which is splendidly complementary to the dynamic information obtained from solution NMR. nih.gov The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a precise model of the atomic arrangement.
The resulting crystal structure would provide exact measurements of bond lengths, bond angles, and torsional angles. This information would unambiguously define the molecule's conformation in the crystal lattice, including the puckering of the alkyl chain and the orientation of the acetamido and carboxyl groups. Furthermore, the analysis would reveal the packing of molecules in the unit cell and identify key intermolecular interactions, such as hydrogen bonds involving the amide N-H and carbonyl oxygen, as well as the carboxylic acid's hydroxyl group.
Table 3: Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description |
| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the unit cell. |
| Bond Lengths (Å) | The exact distances between bonded atoms. |
| Bond Angles (°) ** | The angles formed by three consecutively bonded atoms. |
| Torsion Angles (°) ** | The dihedral angles that define the conformation of the molecular backbone. |
| Hydrogen Bonds | Identification of donor-acceptor pairs and their distances/angles, defining intermolecular connectivity. |
Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound, techniques like electrospray ionization (ESI) would likely be used to generate a pseudomolecular ion, [M+H]⁺ or [M-H]⁻. Tandem mass spectrometry (MS/MS) would then be employed to induce fragmentation and analyze the resulting product ions.
The fragmentation of N-acetylated amino acids is well-characterized. N-terminal acetylation is known to promote the formation of specific fragment ions, such as b-ions, which can aid in sequencing. nih.gov The fragmentation pattern for this compound is expected to show characteristic losses corresponding to its functional groups.
Common fragmentation pathways for related compounds include the loss of water ([M+H - H₂O]⁺) and the neutral loss of both water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov Cleavage of bonds adjacent to carbonyl groups is also common. libretexts.org
Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound (MW = 215.15)
| m/z (Positive Mode) | Proposed Fragment | Description |
| 216.06 | [M+H]⁺ | Protonated molecular ion. |
| 198.05 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 172.05 | [M+H - COOH₂]⁺ | Loss of the carboxylic acid group (formic acid). |
| 156.04 | [M+H - CH₃COOH]⁺ | Loss of the N-acetyl group (acetic acid). |
| 69.00 | [CF₃]⁺ | Trifluoromethyl cation (less common, but possible). |
| 43.02 | [CH₃CO]⁺ | Acylium ion from the acetyl group. nih.gov |
Isotopic labeling, for instance, by using ¹³C-labeled acetyl groups or ¹⁵N, would allow for the precise tracking of these fragments, confirming the proposed fragmentation pathways.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis
Given that the parent amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, is chiral, the resulting N-acetylated compound is also optically active. nih.gov Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the method of choice for analyzing its stereochemistry in solution. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. unipi.it
The CD spectrum of this compound would be dominated by electronic transitions originating from its two chromophores: the amide group and the carboxylic acid group. unipi.it The n→π* transitions of the carbonyls in these groups are particularly sensitive to their chiral environment and give rise to characteristic signals (Cotton effects) in the CD spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration at the α-carbon. The (S)-enantiomer will produce a CD spectrum that is an exact mirror image of the spectrum for the (R)-enantiomer. This technique can therefore be used to confirm the enantiopurity and assign the absolute stereochemistry of a synthesized sample. researchgate.net
Table 5: Chromophores and Expected CD Transitions
| Chromophore | Electronic Transition | Approximate Wavelength (nm) |
| Amide | n → π | ~210-230 |
| π → π | ~190-210 | |
| Carboxylic Acid | n → π* | ~200-220 |
Biochemical and Biophysical Research Applications Mechanistic and in Vitro Focus
Probing Enzyme Mechanisms via Substrate Analogs and Inhibitor Design (non-clinical)
The introduction of a trifluoromethyl group in 2-Acetamido-5,5,5-trifluoropentanoic acid makes it a candidate for investigation as a substrate analog or enzyme inhibitor. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the acidity of nearby protons and influence the molecule's binding affinity and reactivity within an enzyme's active site.
While specific studies detailing the use of this compound as an enzyme inhibitor or substrate analog are not extensively documented in publicly available research, the principles of its design suggest potential applications. For instance, it could serve as a mimic of natural amino acid substrates, with the trifluoromethyl group providing a probe to study enzyme-substrate interactions. The stability of the C-F bond can also render it a useful tool in mechanistic studies, potentially leading to the formation of stable enzyme-inhibitor complexes that can be characterized.
Use in Protein Engineering and De Novo Protein Design as a Structural Mimic
In the fields of protein engineering and de novo protein design, non-natural amino acids are invaluable tools for creating proteins with novel structures and functions. The structure of this compound, resembling a modified amino acid, suggests its potential utility as a structural mimic. The incorporation of such a molecule could introduce localized changes in protein folding and stability due to the steric bulk and hydrophobicity of the trifluoromethyl group.
Researchers could potentially use this compound to design proteins with enhanced thermal stability or altered enzymatic activity. The defined hydrophobic core that can be influenced by such fluorinated residues is a key structural feature in the evolution of small, functional protein domains. While specific examples of the incorporation of this compound into engineered proteins are not prominent in the literature, its structural properties are aligned with the goals of this research area.
Investigation of Biomolecular Interactions (in vitro binding, structural changes)
The study of biomolecular interactions is fundamental to understanding biological processes. The trifluoromethyl group in this compound can serve as a sensitive reporter for changes in the local environment upon binding to a target protein or other biomolecule. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to quantify the thermodynamics and kinetics of its binding interactions.
Furthermore, the introduction of this fluorinated compound could induce conformational changes in the target biomolecule, which can be monitored by various spectroscopic techniques. The affinity between molecules is dependent on both the nature and the presentation of the contacts, and small, modified domains can accurately mimic the structure and function of a native protein domain.
Application as a Fluorine Tag for Biomolecular NMR Studies
Fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules. The key advantage of ¹⁹F NMR is the absence of a natural fluorine background in most biological systems, providing a clear window for observation. The trifluoromethyl group of this compound contains three magnetically equivalent fluorine atoms, which can give rise to a strong, singlet signal in the ¹⁹F NMR spectrum.
The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment. Therefore, if this compound is used as a tag and incorporated into or bound to a biomolecule, any changes in the protein's conformation or its interaction with other molecules can be detected as a change in the ¹⁹F chemical shift. This makes it a potentially valuable tool for screening small molecule binders and for studying allosteric regulation in proteins.
| Potential ¹⁹F NMR Application | Observable Change | Information Gained |
| Ligand Binding | Change in ¹⁹F Chemical Shift | Confirmation of binding, potential binding site information |
| Protein Conformational Change | Change in ¹⁹F Chemical Shift and/or Line Broadening | Information on structural rearrangements |
| Protein Dynamics | ¹⁹F Relaxation Parameters | Insights into molecular motion on various timescales |
Role in Understanding Biochemical Pathways (e.g., metabolic studies via tracers)
Isotopically labeled compounds are essential for tracing metabolic pathways. While radioisotopes like ¹⁸F are commonly used in positron emission tomography (PET) for metabolic imaging, stable isotopes can also be used as tracers in studies analyzed by mass spectrometry or NMR. A molecule like this compound, if taken up by cells, could potentially be used to probe specific biochemical pathways.
For instance, if it is recognized and processed by enzymes in a particular metabolic route, its trifluoromethyl group would act as a unique marker to follow its metabolic fate. This could provide insights into the substrate specificity of transporters and enzymes within the pathway. While specific studies employing this compound as a metabolic tracer are not widely reported, the development of novel fluorinated tracers for imaging and metabolic studies is an active area of research.
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. Such studies on 2-Acetamido-5,5,5-trifluoropentanoic acid would provide a detailed understanding of its chemical properties.
Key Areas of Investigation:
Electron Distribution and Molecular Orbitals: Calculations would reveal the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. For instance, in studies of other complex organic molecules, HOMO-LUMO analysis has been used to understand charge density distributions that could be associated with biological activity. mdpi.com
Chemical Reactivity Descriptors: Parameters such as electronegativity, hardness, softness, and the Fukui function can be calculated to quantify the reactivity of different atomic sites. These descriptors help in predicting how the molecule would interact with other chemical species.
Reaction Mechanisms: Quantum chemical calculations can model reaction pathways, for example, the hydrolysis of the acetamido group or reactions at the carboxylic acid moiety. This involves calculating the energies of reactants, transition states, and products to determine the feasibility and kinetics of a reaction.
While direct studies on this compound are not prominent, research on related compounds demonstrates the utility of these methods. For example, DFT studies on Ni(II) complexes of 2-amino-5,5,5-trifluoropentanoic acid have been used to understand stereoselectivity and reactivity. nih.gov Similarly, quantum chemical studies on other acetamido-containing compounds have been performed to understand their structural and electronic properties. researchgate.net
Table 1: Hypothetical Data from Quantum Chemical Calculations
| Parameter | Predicted Value/Description | Significance |
| HOMO Energy | Value in eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Value in eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Value in eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | Value in Debye | Provides insight into the polarity of the molecule. |
Conformational Analysis and Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical for its interactions with biological systems. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools to explore these aspects.
Methodologies:
Potential Energy Surface (PES) Scanning: By systematically rotating the rotatable bonds of the molecule, a PES scan can identify the stable conformers (local minima) and the energy barriers between them. This provides a static picture of the preferred shapes of the molecule. Studies on other acetamido compounds have successfully used PES scans to identify stable conformers. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms based on a force field, one can observe conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. MD simulations on peptide-like molecules have been used to understand their conformational dynamics in different environments. capes.gov.br
Molecular Docking and Dynamics for Predicted Biomolecular Recognition
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target receptor, typically a protein. This is followed by MD simulations to assess the stability of the predicted complex.
Predictive Applications:
Binding Site Identification: Docking simulations can suggest how this compound might fit into the active site of an enzyme or a receptor binding pocket.
Interaction Analysis: These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, docking studies on other acetamido-containing molecules have identified specific hydrogen bond interactions with protein residues. mdpi.com
Binding Affinity Estimation: Docking programs can provide a score that estimates the binding affinity of the molecule to the target, which can be used to rank potential drug candidates.
While no specific molecular docking studies for this compound are publicly available, the methodology has been widely applied to similar molecules. For instance, docking studies have been conducted on various acetamido-substituted compounds to explore their potential as inhibitors of enzymes like tubulin nih.gov and cyclooxygenase. nih.gov Such studies for this compound would be invaluable in identifying its potential biological targets.
Table 2: Illustrative Data from a Hypothetical Molecular Docking Study
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X | -8.5 | Asp120, Tyr34, Phe210 | Hydrogen Bond, Pi-Alkyl |
| Receptor Y | -7.2 | Arg88, Leu45, Val50 | Electrostatic, Hydrophobic |
Prediction of Spectroscopic Parameters and Structure-Property Relationships
Computational methods can also be used to predict spectroscopic properties, which can aid in the experimental characterization of a molecule and in establishing structure-property relationships.
Predictable Spectroscopic Data:
NMR Spectra: Quantum chemical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. While experimental NMR data for this compound is available from commercial suppliers nih.gov, predictive studies would complement this data.
Vibrational Spectra (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in infrared (IR) and Raman spectra. This can help in the assignment of experimental vibrational bands to specific molecular motions. The conformational and spectroscopic profiles of other acetamido compounds have been successfully interpreted using such combined experimental and computational approaches. nih.gov
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.
By correlating these predicted spectroscopic parameters with the underlying electronic and geometric structures, robust structure-property relationships can be established for this compound and its analogues.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Strategies
The synthesis of trifluoromethyl-containing amino acids has traditionally been hampered by the need for harsh reaction conditions and a limited range of suitable substrates. nju.edu.cnacs.org Conventional methods often rely on specific fluorinated building blocks or challenging transformations such as the nucleophilic trifluoromethylation of α-ketimino esters or the electrophilic amination of fluorinated ketones. acs.org However, recent advancements are providing more efficient and scalable pathways to access compounds like 2-Acetamido-5,5,5-trifluoropentanoic acid and its precursors.
A significant challenge lies in achieving the desired stereochemistry. One practical method developed for the parent amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, is a dynamic kinetic resolution process. nih.gov This approach allows for the large-scale preparation of the enantiomerically pure amino acid, which is a crucial starting material. nih.gov
More recently, photoredox catalysis combined with microfluidic technology has emerged as a state-of-the-art strategy. nju.edu.cnnih.govacs.org This visible-light-mediated, metal-free radical alkylation of trifluoromethyl-containing imino esters offers a general and highly controllable protocol. nju.edu.cnacs.org The use of continuous flow technology enhances mixing and allows for precise control over reaction times, which is beneficial for scaling up the production of these valuable fluorinated amino acids. nju.edu.cnnih.gov Once the core amino acid is synthesized, the introduction of the acetamido group can be achieved through standard N-acetylation procedures.
| Synthetic Strategy | Description | Key Advantages | Relevant Compounds |
| Dynamic Kinetic Resolution | A method to resolve a racemic mixture by converting the unwanted enantiomer into the desired one, enabling high yields of a single stereoisomer. nih.gov | Scalability, high enantiomeric purity. nih.gov | (S)-2-amino-5,5,5-trifluoropentanoic acid nih.gov |
| Photoredox Microfluidic Synthesis | A technique using visible light and a photocatalyst in a microreactor to drive the synthesis of α-CF3 amino acids. nju.edu.cnacs.org | Mild reaction conditions, precise control, enhanced safety, potential for large-scale peptide synthesis. nju.edu.cnnih.gov | Trifluoromethylated amino acids nju.edu.cn |
| Traditional Methods | Includes strategies like nucleophilic trifluoromethylation of α-ketimino esters and electrophilic amination of fluorinated ketones. acs.org | Established proof of concept. | Trifluoromethyl-containing amino acids acs.org |
Integration into Supramolecular Chemistry and Advanced Materials
The introduction of fluorine into peptides and other molecular building blocks provides a powerful tool for engineering advanced materials through self-assembly. rsc.org The unique properties of the trifluoromethyl group in this compound, such as its hydrophobicity and ability to engage in fluorine-specific interactions, can be leveraged to control the conformation and assembly of macromolecules. rsc.orgdigitellinc.com
Research has shown that fluorinated amino acids can be used to create self-assembling peptides that form novel biomaterials. numberanalytics.com For instance, the degree of side-chain fluorination in amphipathic peptides has been shown to directly influence peptide folding, fibrillation, and the subsequent formation of physical hydrogels under physiological conditions. rsc.org A higher degree of fluorination promotes these self-organization behaviors. rsc.org
Furthermore, fluorinated amino acids can be guided to assemble at liquid-liquid interfaces, creating highly ordered, crystalline films. nsf.gov These materials can be "mechanomorphogenic," meaning they can alter their macroscopic shape in response to mechanical stimuli, and also respond to environmental cues like pH and temperature. nsf.gov By incorporating this compound as a building block, researchers can explore the creation of such "smart" materials with tunable properties for applications ranging from responsive surfaces to controlled release systems. nsf.govnyu.edu
Expansion of Biochemical and Biophysical Tool Development
Fluorinated amino acids are invaluable as non-invasive probes for studying the structure, function, and dynamics of peptides and proteins. nju.edu.cnrsc.org The trifluoromethyl group of this compound serves as an excellent spectroscopic label for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear window to observe the local environment of the fluorinated residue without background noise, enabling detailed analysis of protein folding and protein-protein interactions. nih.govkit.edu
Incorporating this compound into a peptide sequence can also significantly enhance its stability. The strong electron-withdrawing nature of the trifluoromethyl group can increase the metabolic stability of the peptide backbone against enzymatic degradation. nyu.edunih.gov This enhanced stability makes peptides containing this residue more robust tools for use in various biochemical assays and as potential therapeutic leads. numberanalytics.comnih.gov Fluorinated amino acids have been used to develop novel proteins with unique properties, making them key components for engineering biosensors and diagnostics. numberanalytics.com
Interdisciplinary Research with Bioengineering and Nanotechnology (as a building block)
The unique self-assembly properties and biophysical characteristics of this compound make it a prime building block for interdisciplinary research in bioengineering and nanotechnology. numberanalytics.com The ability of peptides containing fluorinated amino acids to form ordered nanostructures, such as nanotubes and nanowires, is a central focus of this emerging field. numberanalytics.comacs.org
In one application, self-assembling cyclic peptides derived from fluorinated sugar amino acids have been shown to form transmembrane anion-selective channels. acs.org This demonstrates the potential to engineer nanoscale devices for biomedical applications. In nanotechnology, fluorinated amino acids are being explored for their ability to modify the surfaces of nanoparticles. nih.govacs.org By conjugating molecules like this compound to a nanoparticle, its properties can be finely tuned for applications such as targeted drug delivery or as contrast agents for in vivo ¹⁹F Magnetic Resonance Imaging (MRI). acs.org
The combination of nanotechnology with fluorinated molecules is considered a promising avenue for developing novel therapeutic and diagnostic platforms. nih.gov The fluorinated building block provides stability and a means for self-assembly, while the nanoparticle scaffold provides a platform for imaging or delivery, creating a multifunctional system. nih.govacs.org
Q & A
What are the optimized synthetic routes for enantioselective preparation of 2-Acetamido-5,5,5-trifluoropentanoic acid?
Basic Research Focus:
The synthesis of enantiomerically pure this compound often employs dynamic kinetic resolution (DKR). A practical method involves the alkylation of Schiff base intermediates followed by diastereomeric salt formation using (1S,2S)-1,2-diphenylethylenediamine as a chiral resolving agent. This achieves up to 99% enantiomeric excess (ee) for the (S)-enantiomer . Enzymatic approaches, such as amine transaminase-mediated resolution with cofactor recycling (e.g., glucose dehydrogenase, GDH), yield 88–99% ee but require optimization of NH4<sup>+</sup> equivalents and enzyme activity .
Advanced Consideration:
Contradictions arise between chemical and enzymatic methods:
- Chemical DKR : Higher yields (≥95%) but requires harsh conditions (e.g., HCl hydrolysis) .
- Enzymatic Resolution : Milder conditions but lower substrate tolerance (e.g., 20–98 mM substrate concentration limits scalability) .
A comparative analysis of these methods is critical for selecting a route based on target purity, scale, and sustainability.
How do the physicochemical properties of the trifluoromethyl group influence the reactivity and analytical characterization of this compound?
Basic Research Focus:
The CF3 group induces strong inductive effects, altering pKa values and chromatographic behavior. For example, in HPLC-MS analysis using C18 columns with 0.1% TFA, this compound exhibits distinct diastereomeric peaks due to differential ionization of the carboxyl and amide groups . The CF3 moiety also enhances metabolic stability in pharmacological studies, making it a key functional group in drug design .
Advanced Consideration:
Contradictions in analytical data may arise from solvent systems. Preparative-scale chromatography using TFA causes peak broadening, necessitating alternative mobile phases (e.g., 0.2% formic acid with 5% acetonitrile) to resolve diastereomers effectively .
What methodologies are recommended for assessing the purity and enantiomeric excess of this compound?
Basic Research Focus:
- HPLC : Reversed-phase C18 columns with UV detection (210–220 nm) are standard. Chiral columns (e.g., Chiralpak IA) achieve baseline separation of enantiomers .
- NMR Spectroscopy : <sup>19</sup>F NMR distinguishes diastereomers via splitting patterns of CF3 signals .
Advanced Consideration:
Discrepancies in purity assessments may occur due to hygroscopicity or residual solvents. Karl Fischer titration and elemental analysis are essential for verifying water content and stoichiometric ratios (e.g., HCl salts) .
How does this compound interact with biological systems, and what are its pharmacological implications?
Advanced Research Focus:
In colorectal cancer models, this compound inhibits key enzymes involved in metastasis, such as TCF21-regulated pathways. Its trifluoromethyl group enhances membrane permeability and target binding affinity compared to non-fluorinated analogs . However, conflicting data exist on its metabolic stability:
- In vitro : Half-life >6 hours in hepatic microsomes due to CF3-mediated resistance to oxidative degradation.
- In vivo : Rapid renal clearance observed in murine models, necessitating prodrug strategies .
What strategies address contradictions in synthetic yield and enantioselectivity across different studies?
Methodological Guidance:
| Factor | Chemical DKR | Enzymatic Resolution |
|---|---|---|
| Substrate Conc. | 100–200 mM | 20–98 mM |
| Temperature | 60–80°C | 25–37°C |
| Catalyst Loading | 10 mol% | 10–95 U/mL GDH |
| Enantiomeric Excess | 95–99% | 88–99% |
Resolution:
- Scalability : Chemical DKR is preferred for >10 g batches despite higher energy input.
- Sustainability : Enzymatic methods reduce waste but require genetic engineering to improve enzyme robustness .
How can researchers mitigate challenges in isolating diastereomers during synthesis?
Advanced Technique:
Ion-exchange chromatography (e.g., Dowex 50WX8 resin) effectively separates diastereomeric salts after dynamic resolution. For Fmoc-protected derivatives, preparative HPLC with isocratic elution (MeOH:H2O = 70:30) achieves >98% purity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
